molecular formula C19H19N3O4 B11469660 3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11469660
M. Wt: 353.4 g/mol
InChI Key: QLTOGVONJGBHES-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl groups: This step involves the use of methoxy-substituted benzyl halides in a nucleophilic substitution reaction.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyphenyl groups and the oxadiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate: This compound also contains a methoxyphenyl group but has a different core structure.

    2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside: This compound has a similar methoxyphenyl group but is a glycoside.

    4-Methoxy-phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyran-oside: This compound contains a methoxyphenyl group but is a thioglycoside.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-24-15-9-7-14(8-10-15)17-21-19(26-22-17)18(23)20-12-11-13-5-3-4-6-16(13)25-2/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

QLTOGVONJGBHES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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